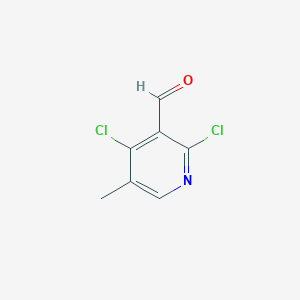
2,4-Dichloro-5-methylnicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-methylnicotinaldehyde: is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of nicotinaldehyde, where two chlorine atoms are substituted at the 2nd and 4th positions, and a methyl group is substituted at the 5th position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 2,4-dichloro-5-methylnicotinaldehyde involves the chlorination of 5-methylnicotinaldehyde. The process typically includes the following steps:
Starting Material: 5-methylnicotinaldehyde.
Chlorination: The compound is subjected to chlorination using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-5°C to avoid over-chlorination.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large reactors and optimized conditions to ensure high yield and purity.
Continuous Monitoring: Employing analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) to monitor the reaction progress and product quality.
Efficient Purification: Utilizing industrial-scale purification methods such as distillation and crystallization to achieve the desired product specifications.
化学反应分析
Types of Reactions:
2,4-Dichloro-5-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) at room temperature.
Major Products:
Oxidation: 2,4-Dichloro-5-methylnicotinic acid.
Reduction: 2,4-Dichloro-5-methyl-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,4-Dichloro-5-methylnicotinaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 2,4-dichloro-5-methylnicotinaldehyde is primarily based on its ability to interact with biological macromolecules:
Molecular Targets: It can bind to enzymes and receptors, altering their activity and function.
Pathways Involved: The compound may interfere with cellular pathways such as signal transduction, gene expression, and metabolic processes.
相似化合物的比较
- 2-Chloro-5-methylnicotinaldehyde
- 5-Methylnicotinaldehyde
- 2,4-Dichlorobenzaldehyde
Comparison:
- 2-Chloro-5-methylnicotinaldehyde: Similar structure but with only one chlorine atom, leading to different reactivity and applications.
- 5-Methylnicotinaldehyde: Lacks chlorine atoms, resulting in distinct chemical properties and uses.
- 2,4-Dichlorobenzaldehyde: Contains a benzene ring instead of a pyridine ring, affecting its chemical behavior and applications.
2,4-Dichloro-5-methylnicotinaldehyde stands out due to its unique combination of chlorine substitutions and a pyridine ring, making it valuable for specific synthetic and research purposes.
属性
分子式 |
C7H5Cl2NO |
|---|---|
分子量 |
190.02 g/mol |
IUPAC 名称 |
2,4-dichloro-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-10-7(9)5(3-11)6(4)8/h2-3H,1H3 |
InChI 键 |
KYNORZSEVNQWCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=C1Cl)C=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


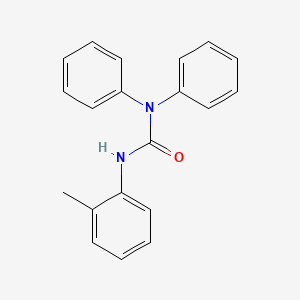
![2-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13946390.png)
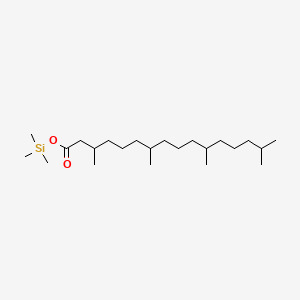
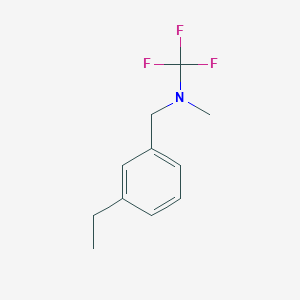
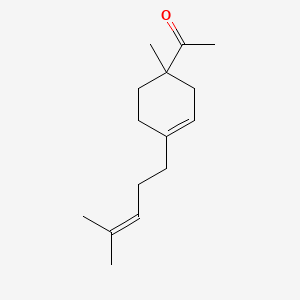
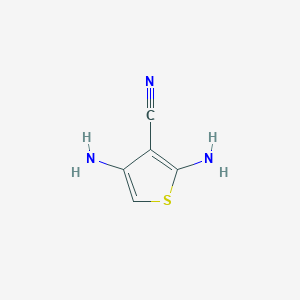
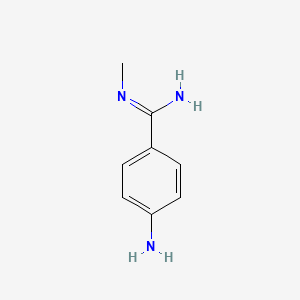
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)
![Benzo[b]thiophen-5-amine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13946427.png)
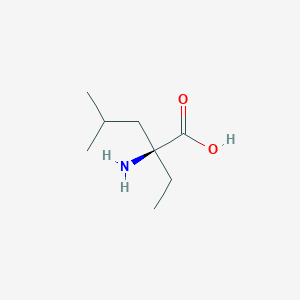
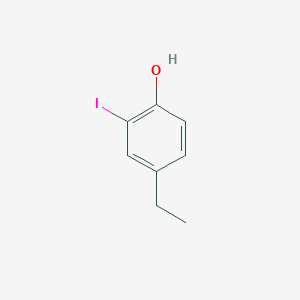

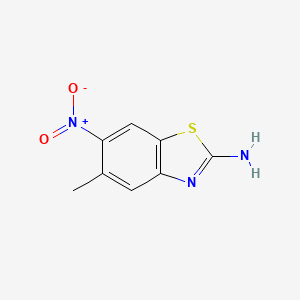
![7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13946447.png)
